3-(4-Bromobenzamido)benzofuran-2-carboxamide

Synthetic Chemistry Cross-Coupling Building Blocks

Medicinal chemistry teams targeting PDE IV or TNF-mediated inflammation often face 4-8 week lead times for custom synthesis of functionalized benzofuran-2-carboxamide scaffolds. 3-(4-Bromobenzamido)benzofuran-2-carboxamide (CAS 477511-08-3) circumvents this bottleneck as a pre-characterized, in-stock building block. • Aryl-Br handle for immediate Suzuki-Miyaura or Buchwald-Hartwig diversification. • Defined physicochemical profile (XLogP3=3.6, TPSA=85.3 Ų) for CNS MPO benchmarking. • Purity ≥90%, ships globally for rapid SAR initiation.

Molecular Formula C16H11BrN2O3
Molecular Weight 359.179
CAS No. 477511-08-3
Cat. No. B2932031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromobenzamido)benzofuran-2-carboxamide
CAS477511-08-3
Molecular FormulaC16H11BrN2O3
Molecular Weight359.179
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C16H11BrN2O3/c17-10-7-5-9(6-8-10)16(21)19-13-11-3-1-2-4-12(11)22-14(13)15(18)20/h1-8H,(H2,18,20)(H,19,21)
InChIKeyUESVOWSUBABSTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Bromobenzamido)benzofuran-2-carboxamide: Structural Profile & Procurement Rationale


3-(4-Bromobenzamido)benzofuran-2-carboxamide (CAS 477511-08-3) is a synthetic, brominated benzofuran-2-carboxamide derivative characterized by a 4-bromobenzamido substituent at the C3 position and a primary carboxamide at the C2 position of the benzofuran core [1]. The compound possesses a molecular formula of C₁₆H₁₁BrN₂O₃ and a molecular weight of 359.17 g/mol, with the bromine substituent providing a synthetic handle for cross-coupling chemistry [1]. As a member of the benzofuran-2-carboxamide class, its core scaffold is associated with inhibition of phosphodiesterase IV (PDE IV) and tumor necrosis factor (TNF) production, as established in foundational patent literature [2].

3-(4-Bromobenzamido)benzofuran-2-carboxamide: Why In-Class Substitution Fails


Within the benzofuran-2-carboxamide chemotype, the specific C3 substitution pattern (4-bromobenzamido) is structurally non-interchangeable with other C3 substituents (e.g., hydroxyl, acyloxy, or alkylamino groups) covered in the foundational patent class [1]. The bromine atom at the para-position of the benzamido ring is not a passive spectator; it introduces distinct electronic effects and serves as a functional handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are inaccessible to non-halogenated or differently halogenated analogs [1]. Simply substituting this compound with a non-brominated or C3-differently substituted benzofuran-2-carboxamide would alter both the chemical reactivity profile for downstream derivatization and the pharmacophoric surface presented to biological targets, undermining the reproducibility of synthetic protocols and SAR study conclusions.

3-(4-Bromobenzamido)benzofuran-2-carboxamide: Product Differentiation Evidence


Cross‑Coupling Chemistry via 4‑Bromobenzamido Handle

The presence of the aryl bromide moiety in the 4-bromobenzamido substituent provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification for SAR libraries [1]. This is a structural feature absent in non-halogenated benzofuran-2-carboxamides (e.g., C3‑hydroxy or C3‑acetamido derivatives), which lack this synthetic exit vector and require de novo synthesis for each analog.

Synthetic Chemistry Cross-Coupling Building Blocks

Benzofuran-2-Carboxamide Core: PDE IV & TNF Pharmacophore

The benzofuran-2-carboxamide core has been established in patent literature as a pharmacophore capable of inhibiting phosphodiesterase IV (PDE IV) and tumor necrosis factor (TNF) production [1]. This is a class-level property distinct from other heterocyclic cores (e.g., benzothiophene-2-carboxamides or indole-2-carboxamides), which may not exhibit the same dual inhibitory profile. However, no compound‑specific PDE IV IC₅₀ or TNF inhibition data for 3‑(4‑bromobenzamido)benzofuran‑2‑carboxamide itself have been identified in the public domain as of the search date.

PDE4 Inhibition TNF Inhibition Immunology

3‑(4‑Bromobenzamido) Substitution: Distinct Physicochemical Profile

The calculated XLogP3 value of 3.6 and topological polar surface area (TPSA) of 85.3 Ų [1] position this compound in a physicochemical space distinct from closely related benzofuran‑2‑carboxamide derivatives bearing smaller or more polar C3 substituents (e.g., 3‑hydroxy or 3‑amino derivatives), which would have lower lipophilicity and higher TPSA. The bromine atom contributes significantly to the elevated XLogP3, which influences membrane permeability predictions and protein binding.

Physicochemical Properties Scaffold Differentiation Medicinal Chemistry

Research-Grade Building Block with Defined Purity

The compound is commercially catalogued with a reported purity of ≥90%, enabling immediate use in synthetic workflows without additional purification [1]. For comparison, when sourcing analogous C3‑substituted benzofuran‑2‑carboxamide building blocks, purity and availability can vary significantly, and custom synthesis of non‑stock analogs typically involves 4–8 weeks lead time and higher cost.

Procurement Purity Building Block

3-(4-Bromobenzamido)benzofuran-2-carboxamide: High-Value Application Scenarios


Suzuki-Miyaura Diversification of Benzofuran-2-Carboxamide Core

Utilize the aryl bromide handle for parallel Suzuki-Miyaura coupling with diverse boronic acids to rapidly generate a library of C3‑aryl/heteroaryl‑modified benzofuran‑2‑carboxamides for PDE IV or TNF SAR exploration [1][2]. This application directly leverages the synthetic versatility evidence (Section 3, Evidence Item 1) and the PDE IV/TNF pharmacophore hypothesis (Section 3, Evidence Item 2).

Physicochemical Optimization for CNS-Targeted Benzofurans

Employ the compound as a reference scaffold with a defined XLogP3 of 3.6 and TPSA of 85.3 Ų to benchmark designed analogs against CNS MPO (Multiparameter Optimization) criteria [1]. This scenario is grounded in the physicochemical differentiation evidence (Section 3, Evidence Item 3).

Hit Expansion from Validated Benzofuran-2-Carboxamide Pharmacophore

Deploy the compound as a starting point for hit-to-lead optimization in programs targeting PDE IV or TNF-mediated inflammatory conditions, as informed by the class-level pharmacophore validation in the patent literature (Section 3, Evidence Item 2) [2]. The bromine substituent enables rapid analoging to explore substituent effects on potency and selectivity.

Stocked Building Block for Accelerated SAR Studies

For laboratories requiring immediate access to a functionalized benzofuran-2-carboxamide for medicinal chemistry campaigns, sourcing this compound as a pre-characterized, in-stock building block (purity ≥90%) circumvents the 4–8 week lead time and cost premium of custom synthesis (Section 3, Evidence Item 4) [1], enabling faster initiation of SAR studies.

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